molecular formula C10H12BrNO2S B12327576 Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Cat. No.: B12327576
M. Wt: 290.18 g/mol
InChI Key: SICYILJZVRDQEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (lithium aluminum hydride).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-chloropyridin-4-yl)thio)-2-methylpropanoate
  • Methyl 2-((3-fluoropyridin-4-yl)thio)-2-methylpropanoate
  • Methyl 2-((3-iodopyridin-4-yl)thio)-2-methylpropanoate

Uniqueness

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is unique due to the presence of the bromine atom, which can engage in specific interactions, such as halogen bonding, that are not possible with other halogens. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3

InChI Key

SICYILJZVRDQEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br

Origin of Product

United States

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